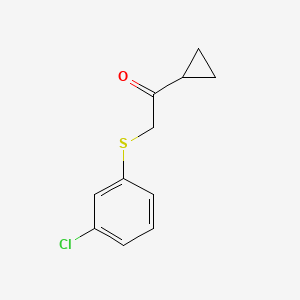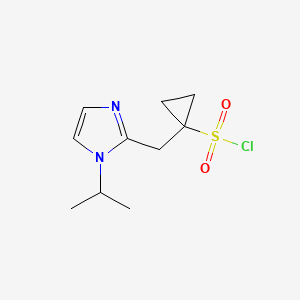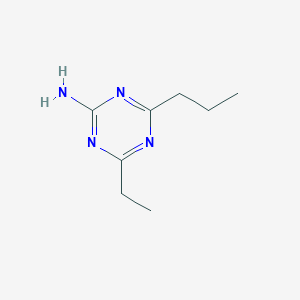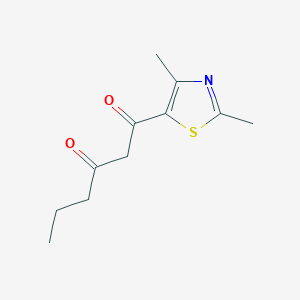![molecular formula C15H17NO2 B13637056 Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione is a complex organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 . This compound belongs to the class of azabicyclo compounds, which are characterized by a bicyclic structure containing nitrogen.
Méthodes De Préparation
The synthesis of Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of similar azabicyclo compounds often involves the reduction of spirocyclic oxetanyl nitriles
Analyse Des Réactions Chimiques
Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, for example, can be carried out using halogens like chlorine or bromine under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets. The nitrogen atom in its structure can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione can be compared with other azabicyclo compounds such as:
These compounds share similar bicyclic structures but differ in their specific substituents and functional groups, leading to unique properties and applications.
Propriétés
Formule moléculaire |
C15H17NO2 |
|---|---|
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
(1R,5S)-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C15H17NO2/c1-14-8-9-15(14,2)13(18)16(12(14)17)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3/t14-,15+ |
Clé InChI |
FTHQSPLAGOJVNW-GASCZTMLSA-N |
SMILES isomérique |
C[C@]12CC[C@]1(C(=O)N(C2=O)CC3=CC=CC=C3)C |
SMILES canonique |
CC12CCC1(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


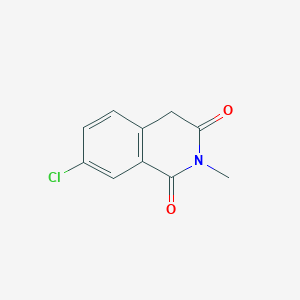
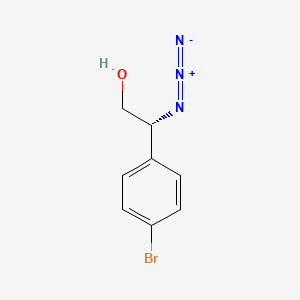



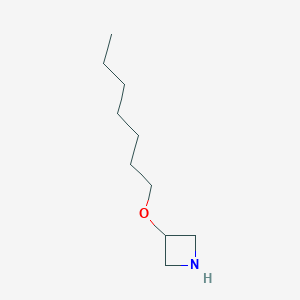
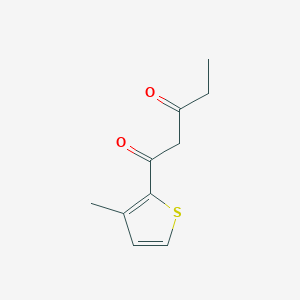
![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)

